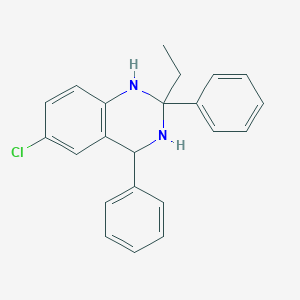
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO2. It is a derivative of benzene, characterized by the presence of chloro, fluorine, and dimethoxyethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4-chlorobenzene.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Dimethoxyethylation: The dimethoxyethyl group is introduced through a reaction with an appropriate alkylating agent, such as dimethoxyethane, in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the fluorination and alkylation steps.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluorine atoms.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluorine, and dimethoxyethyl groups can influence its binding affinity and reactivity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-(1,2-dimethoxyethyl)benzene: Similar structure but with a different position of the methoxy groups.
4-Chloro-2-fluoro-1-methoxybenzene: Lacks the dimethoxyethyl group.
4-Chloro-1-fluoro-2-methoxybenzene: Contains a single methoxy group instead of dimethoxyethyl.
Uniqueness
4-Chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene is unique due to the combination of chloro, fluorine, and dimethoxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H12ClFO2 |
|---|---|
Poids moléculaire |
218.65 g/mol |
Nom IUPAC |
4-chloro-1-(1,1-dimethoxyethyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClFO2/c1-10(13-2,14-3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
Clé InChI |
RVRLEOYRBIEXBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Cl)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




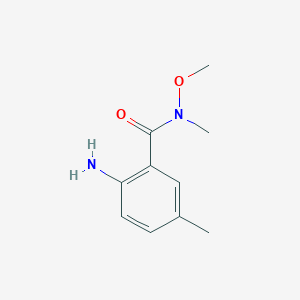
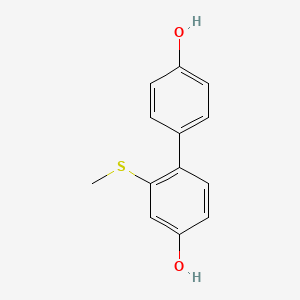

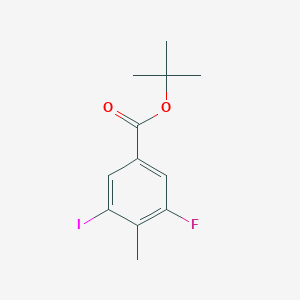
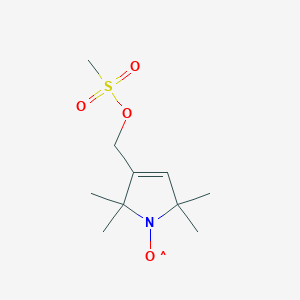
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
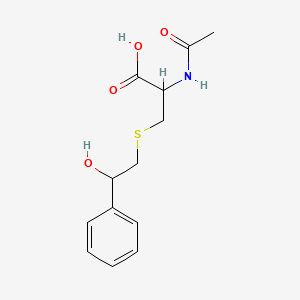
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)



